
2-(1-Benzothiophen-2-yl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-2-yl)-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiophene ring fused with a pyridine ring, with a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-2-yl)-6-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-bromopyridine with 2-lithiobenzothiophene in the presence of a palladium catalyst can yield the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzothiophen-2-yl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield benzothiophene sulfoxides, while reduction with sodium borohydride can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-(1-Benzothiophen-2-yl)-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzothiophen-2-yl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Benzothiophen-2-yl)pyridine
- 2-(1-Benzothiophen-2-yl)-4-methylpyridine
- 2-(1-Benzothiophen-2-yl)-3-methylpyridine
Uniqueness
2-(1-Benzothiophen-2-yl)-6-methylpyridine is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Propiedades
Número CAS |
922509-22-6 |
|---|---|
Fórmula molecular |
C14H11NS |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-2-yl)-6-methylpyridine |
InChI |
InChI=1S/C14H11NS/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13(11)16-14/h2-9H,1H3 |
Clave InChI |
WVGMIHSDQDLMDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


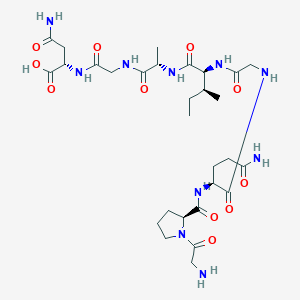
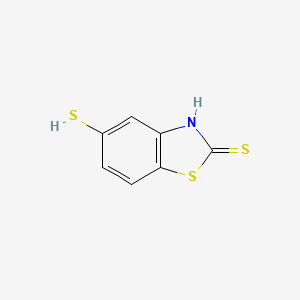
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
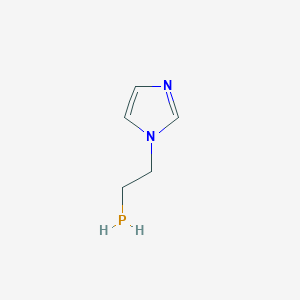
![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
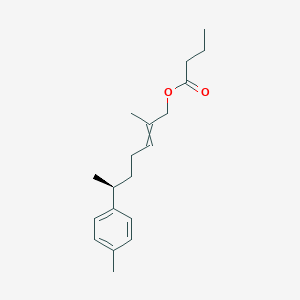
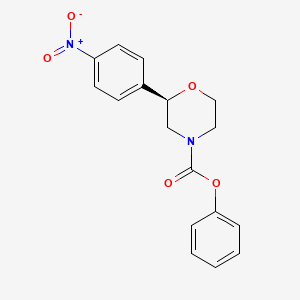

![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)


